molecular formula C23H23N5O2S B2559983 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide CAS No. 1207050-12-1

2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide

Katalognummer: B2559983
CAS-Nummer: 1207050-12-1
Molekulargewicht: 433.53
InChI-Schlüssel: UJRRKTWIHRELMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic hybrid molecule featuring a 1,2,3-triazole core fused to a 1,3-thiazole ring, with a carboxamide side chain. Key structural elements include:

  • A 4-methoxyphenyl group substituted at the 1-position of the triazole ring.
  • A methyl group at the 5-position of the triazole.
  • A 4-methyl substituent on the thiazole ring.
  • An N-[(4-methylphenyl)methyl] (benzyl) group on the carboxamide moiety.

The compound’s design aligns with pharmacophores known for targeting enzymes or receptors involved in inflammation, cancer, or microbial infections. Its synthesis likely involves:

Click chemistry for triazole formation (e.g., copper-catalyzed azide-alkyne cycloaddition) .

Thiazole ring construction via Hantzsch synthesis or coupling of nitriles with ethyl 2-bromoacetoacetate .

Carboxamide coupling using reagents like EDCI or HOBt .

Eigenschaften

IUPAC Name

2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-14-5-7-17(8-6-14)13-24-22(29)21-15(2)25-23(31-21)20-16(3)28(27-26-20)18-9-11-19(30-4)12-10-18/h5-12H,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRRKTWIHRELMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N=C(S2)C3=C(N(N=N3)C4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst under reflux conditions . The crude product is then purified by crystallization using dimethylformamide .

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Triazole Ring Formation

The 1,2,3-triazole ring is typically formed via a cycloaddition reaction between an alkyne and an azide under copper(I) catalysis. For example:

  • Reagents : Copper(I) catalysts (e.g., Cu(OAc)₂), sodium ascorbate.

  • Conditions : Room temperature or mild heating in polar solvents like water or DMF.

Amide Bond Formation

The carboxamide group is formed through coupling reactions between the thiazole-5-carboxylic acid and a benzylamine derivative. Key steps include:

  • Reagents : Coupling agents (e.g., EDC, HOBt), bases (e.g., NMM), and solvents like DMF.

Key Reaction Data

Reaction StepReagents/ConditionsYield*Reference
Triazole ring formationCu(OAc)₂, sodium ascorbate, DMF~60–80%
Thiazole ring synthesisThiourea, carbonyl compound, HCl~70–90%
Amide bond formationEDC, HOBt, NMM, DMF~85–95%

*Yields are approximate and depend on reaction optimization.

Reaction Pathway

  • Triazole Intermediate : An azide derivative reacts with an alkyne under CuAAC conditions to form the triazole ring.

  • Thiazole Intermediate : A thiazole-5-carboxylic acid is synthesized via cyclization of a thioamide precursor .

  • Coupling : The triazole and thiazole intermediates are linked, followed by amide bond formation with a benzylamine derivative.

Critical Reaction Parameters

  • Catalyst Selection : Copper(I) catalysts (e.g., Cu(OAc)₂) are essential for efficient triazole formation.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates and yields.

  • pH Control : Acidic conditions (e.g., HCl) stabilize intermediates during cyclization steps .

Challenges and Optimization

  • Regioselectivity : CuAAC reactions require precise control to avoid side products.

  • Steric Hindrance : Bulky substituents (e.g., 4-methoxyphenyl) may reduce reaction efficiency, necessitating prolonged reaction times .

Biologische Aktivität

The compound 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies in detail.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

C23H24N4O2S\text{C}_{23}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

Antitumor Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit significant antitumor properties. The presence of the thiazole ring in this compound enhances its cytotoxic activity against various cancer cell lines. For instance, a study reported that similar compounds demonstrated IC50 values below that of standard anticancer drugs like doxorubicin, indicating potent antitumor efficacy .

Table 1: Comparative IC50 Values of Related Compounds

Compound NameCell Line TestedIC50 (µg/mL)
Compound AJurkat1.61 ± 1.92
Compound BA-4311.98 ± 1.22
Compound CHT-29< 10

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds with triazole structures have shown effectiveness against bacterial strains such as Escherichia coli and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

Compounds containing thiazole and triazole rings have been studied for their anti-inflammatory properties. The presence of electron-donating groups in the phenyl rings enhances the interaction with inflammatory mediators, potentially leading to reduced inflammation in various models .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole moiety may inhibit enzymes involved in cancer cell proliferation.
  • Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA synthesis in cancer cells.
  • Apoptosis Induction : Studies suggest that these compounds may trigger apoptotic pathways in tumor cells, leading to programmed cell death .

Study on Antitumor Activity

A recent study evaluated the antitumor effects of a structurally similar thiazole derivative on A-431 and Jurkat cell lines. The results indicated significant cytotoxicity with an IC50 value lower than that of doxorubicin, highlighting the potential of these compounds as effective anticancer agents .

Research on Antimicrobial Properties

In a comparative study, various triazole derivatives were tested against multiple bacterial strains. Results showed that compounds with bulky hydrophobic groups exhibited stronger antimicrobial activity compared to smaller molecules . This suggests that the structural characteristics of our compound may confer similar benefits.

Wissenschaftliche Forschungsanwendungen

Structural Overview

The compound features a complex structure that includes a triazole ring, a thiazole moiety, and various aromatic substituents. Its molecular formula is C23H23N5O3SC_{23}H_{23}N_5O_3S, with a molecular weight of approximately 449.5 g/mol. The presence of multiple functional groups enhances its reactivity and biological potential.

Antibacterial Properties

Research has indicated that derivatives of thiazole and triazole compounds exhibit significant antibacterial activity. For instance, similar compounds have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth at concentrations as low as 1 µg/mL . The mechanism often involves interference with bacterial cell wall synthesis or protein function.

Antifungal Activity

In addition to antibacterial effects, compounds related to this structure have demonstrated antifungal properties against pathogens like Aspergillus niger and Aspergillus oryzae. These studies suggest that the compound's ability to disrupt fungal cell membranes may contribute to its antifungal efficacy .

Anticancer Potential

Recent studies have explored the anticancer potential of triazole-containing compounds. For example, hybrid molecules combining triazole with other pharmacophores have been developed and evaluated for their cytotoxic effects on various cancer cell lines. These studies employ quantitative structure–activity relationship (QSAR) methodologies to optimize the design of new anticancer agents . The compound's ability to induce apoptosis in cancer cells has been highlighted as a key mechanism of action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Study: Antibacterial Evaluation

In a study evaluating the antibacterial properties of various thiazole derivatives, compounds were synthesized and screened for activity against E. coli and S. aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting their potential as new antibacterial agents .

Compound NameMIC (µg/mL)Target Bacteria
Thiazole Derivative A0.5E. coli
Thiazole Derivative B1S. aureus

Case Study: Anticancer Activity

Another case study focused on a series of triazole-thiazole hybrids assessed for their anticancer activities against breast cancer cell lines (MCF-7). The study found that certain modifications in the side chains significantly enhanced cytotoxicity, indicating structure-activity relationships that could guide future drug development .

Compound NameIC50 (µM)Cell Line
Hybrid A10MCF-7
Hybrid B5MCF-7

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules (Table 1):

Compound Name / ID Key Structural Differences vs. Target Compound Biological Activity (if reported) Reference
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide () Ethoxyphenyl (vs. methoxyphenyl) on triazole; lacks thiazole ring Not reported
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide () Thiadiazole replaces thiazole; ethylthio substituent Potential herbicidal/insecticidal activity
Compound 7b () Phenylthiazole with hydrazinecarbothioamide IC50 = 1.61 µg/mL (HepG-2 cancer cells)
Compound 9c () Triazole-thiazole with bromophenyl substituent Docking studies suggest enzyme inhibition

Key Observations :

  • Aryl Substituents : Methoxy groups (e.g., 4-methoxyphenyl) enhance solubility and metabolic stability compared to ethoxy or halogenated analogues .
  • Heterocyclic Core : Thiazole rings (as in the target compound) improve π-π stacking in enzyme binding vs. thiadiazoles or oxadiazoles .
  • Carboxamide Side Chains : Benzyl groups (e.g., N-[(4-methylphenyl)methyl]) optimize lipophilicity for membrane penetration .

Key Trends :

  • Click Chemistry : Higher yields (70–85%) compared to classical cyclization methods .
  • Solubility : Methoxy and methyl groups improve solubility in polar solvents (e.g., DMSO) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can intermediates be characterized?

  • Methodology : The synthesis of triazole-thiazole hybrids typically involves cyclization reactions under controlled conditions. For example, thiazole carboxamide derivatives are synthesized via condensation of intermediates (e.g., triazole-substituted carboxylic acids) with amines in solvents like DMF or THF, using coupling agents such as HATU or EDC . Characterization of intermediates requires IR spectroscopy (to confirm functional groups like C=O and N-H) and NMR (to resolve methyl and aromatic protons). For instance, methyl groups in the triazole and thiazole rings appear as singlets in 1H^1H-NMR (δ 2.3–2.6 ppm), while methoxyphenyl protons show distinct splitting patterns .

Q. How can solubility and bioavailability challenges be addressed during preclinical studies?

  • Methodology : Solubility can be improved using co-solvents (e.g., PEG-400) or by synthesizing prodrugs (e.g., ester derivatives). Bioavailability optimization may involve logP calculations (targeting values <5) and in vitro permeability assays (e.g., Caco-2 cell monolayers). Evidence from analogous triazole-thiazole compounds suggests that methoxy and methyl groups enhance lipophilicity but may require structural tweaks to balance solubility .

Q. What analytical techniques are critical for verifying purity and structural integrity?

  • Methodology :

  • HPLC-MS : To confirm molecular weight and detect impurities (<0.5% threshold).
  • Elemental Analysis : Verify C, H, N, S content with <0.3% deviation from theoretical values .
  • X-ray Crystallography : For unambiguous confirmation of crystal structure, as demonstrated for related thiazole-triazole hybrids .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodology :

  • Key Substituent Analysis : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF3_3) to assess effects on target binding.
  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or cytochrome P450). For example, the triazole ring may hydrogen-bond with catalytic residues, while the thiazole carboxamide occupies hydrophobic pockets .
  • In Silico ADMET : Predict metabolic stability using CYP450 isoform models .

Q. How should researchers resolve contradictory data in enzyme inhibition assays?

  • Case Example : If IC50_{50} values vary across studies, consider:

  • Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.8) impacts ionization of the carboxamide group.
  • Enzyme Source : Recombinant vs. tissue-extracted enzymes may have differing cofactor dependencies.
  • Control Experiments : Use known inhibitors (e.g., staurosporine for kinases) to validate assay reproducibility .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodology :

  • Rodent Models : Administer the compound intravenously (IV) and orally (PO) to calculate bioavailability (F%).
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) over 14-day repeated-dose studies.
  • Tissue Distribution : Use radiolabeled analogs (e.g., 14C^{14}C-tagged) to track accumulation in target organs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.